molecular formula C27H25N5O3S B11625735 (2Z)-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11625735
M. Wt: 499.6 g/mol
InChI Key: OEVHCSGCGVFAJJ-HAHDFKILSA-N
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Description

The compound (2Z)-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule featuring a diverse array of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Attachment of the butoxy and methylphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Construction of the thiazolo[3,2-b][1,2,4]triazine core: This step often involves cyclization reactions, where appropriate precursors are reacted under acidic or basic conditions to form the desired heterocyclic structure.

    Final assembly: The final step involves the condensation of the pyrazole derivative with the thiazolo[3,2-b][1,2,4]triazine core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the pyrazole or thiazolo[3,2-b][1,2,4]triazine rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups such as halides or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to known bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its unique structure might allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor modulation: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of the target compound lies in its specific substitution pattern, particularly the butoxy and methyl groups on the phenyl ring. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from similar molecules.

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

(2Z)-2-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C27H25N5O3S/c1-4-5-13-35-22-12-11-19(14-17(22)2)24-20(16-31(30-24)21-9-7-6-8-10-21)15-23-26(34)32-27(36-23)28-25(33)18(3)29-32/h6-12,14-16H,4-5,13H2,1-3H3/b23-15-

InChI Key

OEVHCSGCGVFAJJ-HAHDFKILSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)C)S3)C5=CC=CC=C5)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)C)S3)C5=CC=CC=C5)C

Origin of Product

United States

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